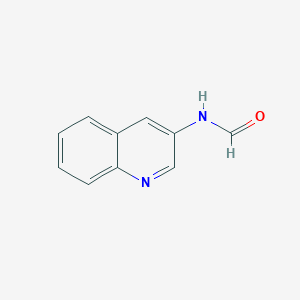

N-(Quinolin-3-yl)formamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(Quinolin-3-yl)formamide is a chemical compound with the molecular formula C10H8N2O. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, industrial chemistry, and synthetic organic chemistry . Quinoline derivatives have been extensively studied due to their potential as scaffolds for drug development and their broad spectrum of bioactivities .

Vorbereitungsmethoden

The synthesis of N-(Quinolin-3-yl)formamide can be achieved through several methods. One common approach involves the reaction of quinoline-3-carboxylic acid with formamide under specific reaction conditions. This method typically requires the use of a catalyst and controlled temperature to ensure the formation of the desired product .

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize advanced techniques such as microwave-assisted synthesis, transition metal-catalyzed reactions, and green chemistry protocols to enhance yield and reduce environmental impact .

Analyse Chemischer Reaktionen

N-(Quinolin-3-yl)formamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline-3-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield quinoline-3-methanamine using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that N-(Quinolin-3-yl)formamide exhibits significant biological activities, including:

- Antimicrobial Activity : Exhibiting effectiveness against various bacterial strains.

- Antitumor Properties : Showing potential in inhibiting cancer cell proliferation and migration, particularly in pancreatic cancer models .

- Enzyme Inhibition : Acting as an inhibitor for specific enzymes, which can be beneficial in treating diseases where enzyme regulation is critical.

The compound's biological activities are attributed to its ability to interact with various biological targets, making it a candidate for drug development .

Case Studies and Research Findings

Several case studies have highlighted the applications of this compound:

- Anticancer Research : A study demonstrated that derivatives of this compound could inhibit tumor growth in vivo, particularly focusing on pancreatic cancer cells. The research involved evaluating the compound's effects on tumor volume and cellular migration .

- Antimicrobial Studies : Investigations into the antimicrobial properties of this compound showed promising results against resistant bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets, providing insights into its mechanism of action and guiding further synthetic modifications .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structural Highlights | Unique Features |

|---|---|---|

| N-(Quinolin-2-yl)formamide | Quinoline at position 2 | Different position affects biological activity |

| N-(Isoquinolin-1-yl)formamide | Isoquinoline structure | Potentially different pharmacological profiles |

| 4-(Quinolin-3-yl)methylamine | Methylamine substituent at position 4 | Enhanced solubility and bioavailability |

| 6-(Quinolin-4-yl)acetamide | Acetamide substituent at position 6 | Different reactivity due to acetamide group |

The specific substitution pattern on the quinoline ring significantly influences the reactivity and biological activity of these compounds .

Wirkmechanismus

The mechanism of action of N-(Quinolin-3-yl)formamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, quinoline derivatives are known to inhibit enzymes or receptors involved in disease processes. For example, some quinoline-based drugs target DNA gyrase in bacteria, leading to the inhibition of bacterial replication . The exact molecular targets and pathways for this compound may vary depending on its specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

N-(Quinolin-3-yl)formamide can be compared with other similar compounds, such as:

Quinoline: The parent compound of this compound, known for its use in antimalarial drugs like chloroquine and quinine.

Quinoline-3-carboxylic acid: A derivative used in the synthesis of various bioactive molecules and as an intermediate in organic synthesis.

Quinoline-3-methanamine:

The uniqueness of this compound lies in its specific formamide functional group, which imparts distinct chemical reactivity and potential biological activity compared to other quinoline derivatives .

Eigenschaften

Molekularformel |

C10H8N2O |

|---|---|

Molekulargewicht |

172.18 g/mol |

IUPAC-Name |

N-quinolin-3-ylformamide |

InChI |

InChI=1S/C10H8N2O/c13-7-12-9-5-8-3-1-2-4-10(8)11-6-9/h1-7H,(H,12,13) |

InChI-Schlüssel |

OMFCKPHCFZLGSQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=C(C=N2)NC=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.